Cas no 771573-14-9 (2-(2-bromo-5-fluorophenyl)ethan-1-amine)

2-(2-Bromo-5-fluorophenyl)ethan-1-amine is a brominated and fluorinated aromatic amine with a phenyl-ethylamine backbone, serving as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling selective functionalization. The ethylamine side chain offers further derivatization potential, making it valuable for constructing bioactive molecules. Its well-defined structure and high purity ensure consistent performance in research and industrial applications. This compound is particularly useful in the development of fluorinated drug candidates, where its electronic and steric properties contribute to improved binding affinity and metabolic stability.
2-(2-bromo-5-fluorophenyl)ethan-1-amine structure
771573-14-9 structure
Product Name:2-(2-bromo-5-fluorophenyl)ethan-1-amine
CAS No:771573-14-9
MF:C8H9BrFN
MW:218.066164731979
CID:6215992
PubChem ID:37819140
Update Time:2025-07-04

2-(2-bromo-5-fluorophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-5-fluorophenyl)ethan-1-amine
    • 2-(2-Bromo-5-fluoro-phenyl)-ethylamine
    • Benzeneethanamine, 2-bromo-5-fluoro-
    • 2-(2-bromo-5-fluorophenyl)ethanamine
    • MDL: MFCD06213650
    • Inchi: 1S/C8H9BrFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3-4,11H2
    • InChI Key: SQTSCCWHQMRJKN-UHFFFAOYSA-N
    • SMILES: C1(CCN)=CC(F)=CC=C1Br

Experimental Properties

  • Density: 1.490±0.06 g/cm3(Predicted)
  • Boiling Point: 251.3±25.0 °C(Predicted)
  • pka: 9.28±0.10(Predicted)

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Additional information on 2-(2-bromo-5-fluorophenyl)ethan-1-amine

Introduction to 2-(2-bromo-5-fluorophenyl)ethan-1-amine (CAS No. 771573-14-9)

2-(2-bromo-5-fluorophenyl)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 771573-14-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its bromo and fluoro substituents on a phenyl ring, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of 2-(2-bromo-5-fluorophenyl)ethan-1-amine consists of an ethylamine side chain attached to a phenyl ring that is substituted at the 2-position with a bromine atom and at the 5-position with a fluorine atom. This specific arrangement of substituents enhances the compound's reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

In recent years, there has been growing interest in developing novel therapeutic agents that leverage the properties of halogenated aromatic compounds. The presence of bromine and fluorine atoms in 2-(2-bromo-5-fluorophenyl)ethan-1-amine not only influences its electronic distribution but also allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecules with enhanced pharmacological profiles.

One of the most compelling aspects of 2-(2-bromo-5-fluorophenyl)ethan-1-amine is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The bromo and fluoro substituents on the phenyl ring can serve as handles for linking this amine moiety to other pharmacophores, thereby creating molecules that can selectively inhibit aberrant kinase activity.

Recent studies have demonstrated the utility of 2-(2-bromo-5-fluorophenyl)ethan-1-amine in the development of small-molecule inhibitors targeting tyrosine kinases. For instance, researchers have explored its incorporation into bisubstrate mimetics, which are designed to mimic the transition state of substrate binding to kinases. Such mimetics can potentiate kinase inhibition by occupying both the ATP-binding site and the substrate-binding site simultaneously, leading to more effective blockade of kinase activity.

The fluorine atom in 2-(2-bromo-5-fluorophenyl)ethan-1-amine is particularly noteworthy for its ability to modulate metabolic stability and binding affinity. Fluorinated aromatic compounds often exhibit improved bioavailability due to their resistance to metabolic degradation by cytochrome P450 enzymes. Additionally, fluorine atoms can enhance binding interactions with biological targets by increasing lipophilicity and hydrophobicity, which are critical factors in drug design.

In addition to its role in kinase inhibition, 2-(2-bromo-5-fluorophenyl)ethan-1-amine has shown promise in other therapeutic areas. For example, it has been investigated as a precursor in the synthesis of antiviral agents. The bromo-substituted phenyl ring provides a versatile platform for introducing additional functional groups that can interact with viral proteases or polymerases, thereby inhibiting viral replication.

The synthesis of 2-(2-bromo-5-fluorophenyl)ethan-1-amine typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common synthetic route includes halogenation of a fluorobenzene derivative followed by nucleophilic substitution with ethylamine. Advanced techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional substituents with high selectivity and yield.

The purity and quality of 2-(2-bromo-5-fluorophenyl)ethan-1-amine are critical for its applications in pharmaceutical research. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used analytical techniques to confirm the identity and purity of the compound. These methods ensure that the final product meets the stringent requirements for use in preclinical studies and drug development pipelines.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-(2-bromo-5-fluorophenyl)ethan-1-amine will remain at the forefront of drug discovery efforts. Their unique structural features and versatile reactivity make them indispensable tools for medicinal chemists seeking to develop innovative treatments for human diseases.

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